

Indigosol Brown IBR physical and chemical properties

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Compound of Interest		
Compound Name:	Indigosol brown IBR	
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Indigosol Brown IBR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Indigosol Brown IBR** (C.I. 70801). Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key properties, intended to serve as a foundational methodology for researchers.

Core Physical and Chemical Properties

Indigosol Brown IBR, also known as Solubilised Vat Brown 1, is a water-soluble dye belonging to the class of solubilized vat dyes.[1] These dyes are the sodium salts of sulfuric acid esters of the leuco form of the parent vat dyes. The parent vat dye is regenerated during the dyeing process through acid oxidation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for **Indigosol Brown IBR**. It is important to note that experimental values for many standard physical properties are not



readily found in scientific literature. The provided protocols in the subsequent sections outline methods to determine these values.

Property	Value	Source
IUPAC Name	Hexasodium naphth[2',3':6,7]indolo[2,3- c]dinaphtho[2,3-a:2',3'- i]carbazole-5,10,15,17,22,24- hexyl hexasulphate	PubChem
Synonyms	C.I. 70801, Solubilised Vat Brown 1, Anthrasol Brown IBR	[1][3]
CAS Number	23725-15-7	
Molecular Formula	C42H16N2Na6O24S6	
Molecular Weight	1262.90 g/mol	
Appearance	Powder	[1]
Solubility	Water Soluble	[1]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-

Synthesis and Application Chemistry

Indigosol dyes are synthesized from their parent vat dyes. The general process involves the reduction of the insoluble vat dye to its soluble leuco form, followed by esterification with sulfuric acid derivatives, and finally conversion to the stable sodium salt.

The application of **Indigosol Brown IBR** on cellulosic fibers involves dyeing with the soluble form, which has an affinity for the fibers.[4] Subsequently, the parent insoluble vat dye is regenerated within the fiber through an acid-catalyzed oxidation process, typically using nitrous acid.[2] This results in excellent fastness properties.[4]





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General synthesis pathway for Indigosol dyes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the physicochemical properties of **Indigosol Brown IBR**. These are generalized protocols adaptable for this specific dye.

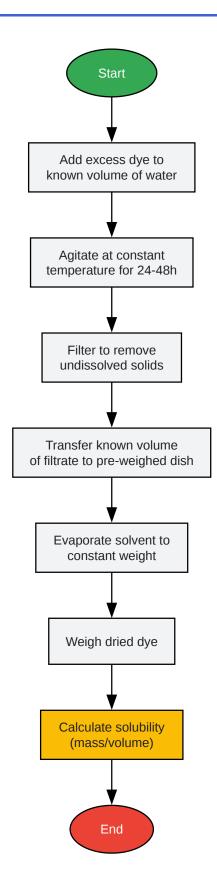
Determination of Aqueous Solubility

This protocol employs a gravimetric method to determine the solubility of the dye in water at a specified temperature.

Methodology:

- Preparation of Saturated Solution: An excess amount of Indigosol Brown IBR powder is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: The saturated solution is carefully filtered to remove all undissolved dye particles. A syringe filter (e.g., 0.45 μm) can be used for this purpose.
- Solvent Evaporation: A precise volume of the clear, saturated filtrate is transferred to a preweighed container. The solvent (water) is then evaporated at a controlled temperature until a constant weight of the dried dye is achieved.
- Calculation: The solubility is calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/L or mg/mL).





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Experimental workflow for solubility determination.



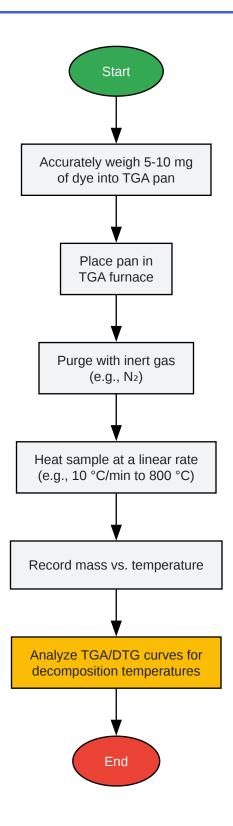
Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature.[5]

Methodology:

- Sample Preparation: A small, accurately weighed sample of Indigosol Brown IBR (typically 5-10 mg) is placed into a TGA pan (e.g., alumina or platinum).[5]
- Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-oxidative atmosphere.[5][6]
- Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant, linear heating rate (e.g., 10 or 20 °C/min).[5]
 [6]
- Data Acquisition: The instrument records the sample's mass as a function of temperature.
- Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to identify the
 onset temperature of decomposition and the temperatures of maximum mass loss rates
 (from the derivative of the TGA curve, DTG).





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Experimental workflow for Thermogravimetric Analysis (TGA).

UV-Visible Spectroscopic Analysis





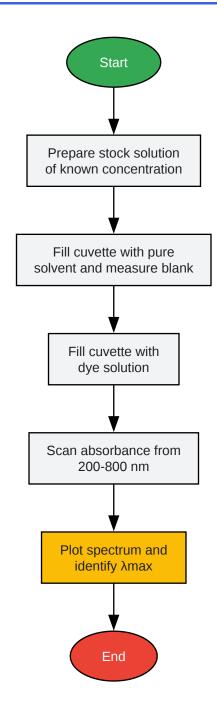


This protocol is used to determine the wavelength of maximum absorbance (λmax) of the dye in a given solvent, which is a characteristic property and useful for quantitative analysis.

Methodology:

- Preparation of Stock Solution: A stock solution of Indigosol Brown IBR of a known concentration is prepared by accurately weighing the dye and dissolving it in a precise volume of a suitable solvent (e.g., deionized water).
- Instrument Calibration (Blank): A cuvette is filled with the pure solvent.[7] This "blank" is used to calibrate the spectrophotometer, setting the baseline absorbance to zero across the desired wavelength range.[7][8]
- Sample Measurement: The blank cuvette is replaced with a cuvette containing the dye solution.[7]
- Spectrum Acquisition: The absorbance of the dye solution is measured over a specific range of the UV-Visible spectrum (e.g., 200-800 nm).[7][8]
- Data Analysis: The resulting absorption spectrum (absorbance vs. wavelength) is plotted.
 The wavelength at which the highest absorbance occurs is identified as λmax.[7]





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Experimental workflow for UV-Visible Spectroscopy.

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